molecular formula C9H20Cl2N2O3 B2783893 2-Amino-3-methyl-3-morpholin-4-ylbutanoic acid;dihydrochloride CAS No. 2416230-97-0

2-Amino-3-methyl-3-morpholin-4-ylbutanoic acid;dihydrochloride

Cat. No. B2783893
M. Wt: 275.17
InChI Key: YNBXETBNAYJZRE-UHFFFAOYSA-N
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Description

This section would typically include the IUPAC name, common names, and structural formula of the compound. It might also cover the compound’s uses and applications.



Synthesis Analysis

This part would discuss the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. It might also mention any challenges or innovations in the synthesis process.



Molecular Structure Analysis

Here, the focus would be on the compound’s molecular structure, including its stereochemistry if applicable. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.



Chemical Reactions Analysis

This section would cover the chemical reactions that the compound undergoes, including any catalysts required and the products formed. It might also discuss the reaction mechanism.



Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, and stability. It might also cover the compound’s spectral properties, such as its UV/Vis, IR, NMR, and MS spectra.


Scientific Research Applications

Hydrogen-Bonding Patterns in Morpholinium Salts

Research into the hydrogen-bonding patterns of morpholinium salts, including compounds structurally related to "2-Amino-3-methyl-3-morpholin-4-ylbutanoic acid; dihydrochloride," reveals significant insights into their crystal structures and intermolecular interactions. These patterns are crucial for understanding the compound's potential applications in material science and drug design. The study by Smith (2016) on the morpholinium salts of monoaminobenzoic acids demonstrates the importance of hydrogen-bonding interactions in determining the molecular conformation and stability of these compounds, which could inform their use in developing novel pharmaceutical formulations or materials with specific physical properties (Smith, 2016).

Synthesis of Fmoc-protected Morpholine Derivatives

The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, as detailed by Sladojevich et al. (2007), highlights a practical approach to producing protected amino acids for peptidomimetic chemistry. This research underscores the compound's utility in solid-phase peptide synthesis, suggesting its potential for creating peptide-based therapeutic agents or biological probes. The efficient and scalable synthesis route opens avenues for the compound's incorporation into complex peptides or peptidomimetics with specific biological activities, facilitating research in medicinal chemistry and drug development (Sladojevich et al., 2007).

Safety And Hazards

This section would discuss any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also cover appropriate safety precautions for handling and disposal.


Future Directions

Finally, this part would look at potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.


I hope this general structure is helpful. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

2-amino-3-methyl-3-morpholin-4-ylbutanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.2ClH/c1-9(2,7(10)8(12)13)11-3-5-14-6-4-11;;/h7H,3-6,10H2,1-2H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHDRMZVGIJGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)N1CCOCC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methyl-3-morpholin-4-ylbutanoic acid;dihydrochloride

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